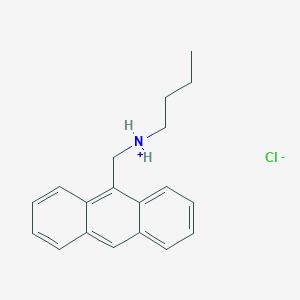
Anthracen-9-ylmethyl(butyl)azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracen-9-ylmethyl(butyl)azanium;chloride is a compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties and potential applications in various scientific fields. The presence of the anthracene moiety imparts significant photochemical reactivity, making it a subject of interest in photochemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anthracen-9-ylmethyl(butyl)azanium;chloride typically involves the alkylation of anthracene derivatives. One common method includes the reaction of 9-anthraldehyde with butylamine in the presence of a suitable catalyst, followed by quaternization with methyl chloride to form the azanium chloride salt. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions: Anthracen-9-ylmethyl(butyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene.
Substitution: Halogenated or nitrated anthracene derivatives.
科学研究应用
Anthracen-9-ylmethyl(butyl)azanium;chloride has diverse applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with DNA and potential use in photodynamic therapy.
Medicine: Investigated for its potential as a therapeutic agent due to its phototoxic properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of Anthracen-9-ylmethyl(butyl)azanium;chloride involves its ability to generate reactive oxygen species (ROS) upon exposure to light. The anthracene moiety absorbs light energy, leading to the formation of excited states that can transfer energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can cause oxidative damage to biological molecules, making the compound useful in photodynamic therapy.
相似化合物的比较
Anthracene: The parent compound, known for its photophysical properties.
9,10-Dimethylanthracene: A derivative with enhanced fluorescence quantum yield.
Anthraquinone: An oxidized form of anthracene with different chemical properties.
Uniqueness: Anthracen-9-ylmethyl(butyl)azanium;chloride is unique due to its quaternary ammonium structure, which imparts water solubility and allows for diverse chemical modifications. This makes it a versatile compound for various applications in photochemistry and materials science.
属性
IUPAC Name |
anthracen-9-ylmethyl(butyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-2-3-12-20-14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19;/h4-11,13,20H,2-3,12,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZNVLKZNSYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH2+]CC1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














